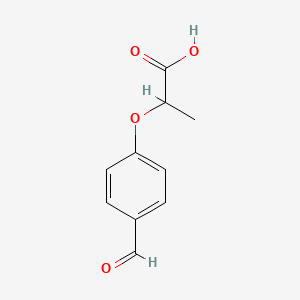

2-(4-Formylphenoxy)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522956. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-formylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQBPASRUVCUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326035 | |

| Record name | 2-(4-formylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51264-78-9 | |

| Record name | 2-(4-Formylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51264-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Formylphenoxy)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051264789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51264-78-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-formylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51264-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Researcher's Guide to the Selective Oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid to 2-(4-formylphenyl)propionic acid

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The synthesis of 2-(4-formylphenyl)propionic acid, a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like Felubiprofen, presents a common yet critical challenge in medicinal chemistry: the selective oxidation of a primary benzylic alcohol in the presence of a chemically sensitive carboxylic acid moiety.[1] This guide provides a comprehensive analysis of the synthetic strategies available for this transformation, moving beyond a simple recitation of protocols to explain the underlying chemical principles and rationale. We offer a comparative evaluation of established oxidation methodologies—including Swern, Dess-Martin Periodinane (DMP), and Pyridinium Chlorochromate (PCC)—and present a detailed, field-proven protocol for the highly efficient and environmentally conscious TEMPO-catalyzed oxidation. This document is structured to serve as a practical resource for researchers and process chemists, enabling informed decision-making and robust experimental design.

Introduction: The Synthetic Imperative

In the landscape of pharmaceutical synthesis, the reliable and efficient construction of molecular intermediates is paramount. 2-(4-formylphenyl)propionic acid serves as a critical building block, with its aldehyde group providing a versatile handle for subsequent chemical modifications, such as the construction of heterocyclic rings or elaboration into other functional groups.[2] Its precursor, 2-[4-(hydroxymethyl)phenyl]propionic acid, is readily accessible.

The core of the synthesis lies in the transformation of the primary alcohol (-CH₂OH) to an aldehyde (-CHO). This task is complicated by two primary factors:

-

Over-oxidation: Primary alcohols can be easily oxidized past the aldehyde stage to form a carboxylic acid, a reaction that must be suppressed to achieve a high yield of the desired product.[3]

-

Chemoselectivity: The oxidizing agent must be mild enough to leave the existing carboxylic acid group on the propanoic acid side-chain untouched.

This guide dissects the methodologies capable of navigating these challenges, with a focus on practical application and mechanistic understanding.

Strategic Analysis: The Oxidation Pathway

The fundamental transformation involves the removal of a hydride equivalent from the primary alcohol. This is achieved by converting the hydroxyl group into a better leaving group, followed by an elimination reaction, typically facilitated by a base, to form the carbon-oxygen double bond.[4][5]

Caption: The core synthetic transformation from alcohol to aldehyde.

The choice of oxidant is the most critical parameter, dictating the reaction conditions, functional group tolerance, and overall efficiency.

Comparative Methodologies for Selective Oxidation

Several reagents have been developed for the mild oxidation of primary alcohols to aldehydes. The selection of a specific method often involves a trade-off between reactivity, safety, cost, and environmental impact.[4][6]

| Method | Key Reagents | Typical Temp. | Advantages | Disadvantages |

| TEMPO-Catalyzed | TEMPO (cat.), NaOCl or other co-oxidant | 0–25 °C | High selectivity, environmentally benign ("green"), catalytic, mild conditions.[7][8] | Requires careful control of co-oxidant stoichiometry. |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | Excellent functional group tolerance, mild, reliable.[9][10] | Requires cryogenic temperatures, produces noxious dimethyl sulfide byproduct.[11][12] |

| Dess-Martin (DMP) | Dess-Martin Periodinane | Room Temp. | Fast, neutral pH, high yield, avoids heavy metals.[13][14] | Reagent is potentially explosive and must be handled with care.[15][16] |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Room Temp. | Well-established, effective, simple setup.[5][17] | Chromium-based reagent (toxic), disposal concerns, can be acidic.[12][18] |

Recommended Protocol: TEMPO-Catalyzed Oxidation

For this specific transformation, a TEMPO-catalyzed oxidation stands out as the superior method. Its high selectivity for primary alcohols, mild reaction conditions, and favorable environmental profile make it ideal for both laboratory-scale synthesis and potential scale-up.[19] The mechanism involves the oxidation of TEMPO to the active N-oxoammonium salt, which serves as the primary oxidant for the alcohol. The co-oxidant, typically sodium hypochlorite, regenerates the active species, allowing TEMPO to be used in catalytic amounts.[20]

Detailed Experimental Workflow

This protocol is adapted from established procedures for the synthesis of 2-(4-formylphenyl)propionic acid.[1][19]

Caption: Step-by-step workflow for the TEMPO-catalyzed synthesis.

Step-by-Step Methodology

Materials:

-

2-[4-(hydroxymethyl)phenyl]propionic acid (1.0 eq)

-

Ethyl acetate (solvent)

-

TEMPO (2,2,6,6-tetramethylpiperidinyloxy) (0.01 - 0.1 eq)

-

Sodium bicarbonate (1.0 - 2.0 eq)

-

Sodium hypochlorite (NaOCl) aqueous solution (e.g., 10%) (1.0 - 1.5 eq)

-

Sodium sulfite (for quenching)

-

Hydrochloric acid (HCl) (for pH adjustment)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

Saturated hydrocarbon solvent (e.g., n-heptane) (for crystallization)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material, 2-[4-(hydroxymethyl)phenyl]propionic acid, in ethyl acetate.

-

Catalyst Addition: To this solution, add the TEMPO catalyst followed by sodium bicarbonate.[1]

-

Cooling: Cool the reaction mixture to between 0 and 5 °C using an ice bath.

-

Oxidant Addition: Slowly add the aqueous sodium hypochlorite solution dropwise to the stirred mixture, ensuring the internal temperature remains between 0 and 5 °C.[1]

-

Reaction Monitoring: Stir the reaction at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess oxidant by adding an aqueous solution of sodium sulfite.

-

pH Adjustment: Transfer the mixture to a separatory funnel. Add hydrochloric acid to the aqueous layer to adjust the pH to 2-3.

-

Extraction: Separate the organic layer. Extract the aqueous layer again with ethyl acetate to ensure full recovery of the product.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by crystallization from a mixed solvent system, such as ethyl acetate and n-heptane, to yield pure 2-(4-formylphenyl)propionic acid.[1]

Product Characterization

Verification of the final product's identity and purity is essential. Spectroscopic analysis is the primary method for characterization.

Expected Spectroscopic Data

The following ¹H NMR data is characteristic of the target compound, 2-(4-formylphenyl)propionic acid.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.50 | Singlet (broad) | 1H | Carboxylic acid (-COOH ) |

| ~9.99 | Singlet | 1H | Aldehyde (-CHO ) |

| ~7.58 | Doublet | 2H | Aromatic CH |

| ~7.53 | Doublet | 2H | Aromatic CH |

| ~3.83 | Multiplet | 1H | Methine (-CH (CH₃)-) |

| ~1.40 | Doublet | 3H | Methyl (-CH(CH₃ )-) |

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.

Mass spectrometry should show a molecular ion peak corresponding to the product's molecular weight (194.18 g/mol ).[1]

Conclusion

The synthesis of 2-(4-formylphenyl)propionic acid from its corresponding primary alcohol is a testament to the power of modern selective oxidation chemistry. While several methods can accomplish this transformation, the TEMPO-catalyzed protocol offers an unparalleled combination of efficiency, mildness, and environmental safety. By understanding the causal mechanisms behind different oxidative pathways, researchers can confidently select and execute a synthetic route that is not only effective but also aligns with the principles of sustainable chemistry. This guide provides the foundational knowledge and a practical, validated protocol to empower scientists in the synthesis of this valuable pharmaceutical intermediate.

References

- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

- Master Organic Chemistry.

- Chemistry Steps.

- Chemistry Steps.

- Organic Chemistry Portal.

- Hoover, J. M., & Stahl, S. S. (2011). A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]

- Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

- Organic Chemistry Tutor.

- Wikipedia.

- Chemistry Steps. Dess–Martin periodinane (DMP)

- Chemistry LibreTexts.

- Patsnap.

- Organic Chemistry Portal.

- Organic Synthesis.

- Organic Syntheses. 1,2-Benziodoxol-3(1H). [Link]

- Wikipedia.

- Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]

- ACS Publications. Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. The Journal of Organic Chemistry. [Link]

- Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

- ACS Publications. Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry. [Link]

- Wiley Online Library. Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry. [Link]

- National Institutes of Health. dM-Dim for Carboxylic Acid Protection. [Link]

- Google Patents. Preparation method of loxoprofen sodium ring-opening impurity.

- Google Patents. A process for preparing 2-(4-formylphenyl)

- Organic Chemistry Portal. Carboxyl Protecting Groups Stability. [Link]

- Oxford Learning Link. Appendix 6: Protecting groups. [Link]

- National Institutes of Health. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. [Link]

- Google Patents.

- University of Illinois. Protecting Groups. [Link]

- ResearchGate. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. [Link]

- Wikipedia.

- ResearchGate. Approaches to the synthesis of loxoprofen 2.9. [Link]

- National Institutes of Health. 2-(4-Formylphenyl)propionic acid. [Link]

- Google Patents. A green process for preparing 2-(4-formylphenyl)

- Google Patents. Process for preparing loxoprofen sodium.

- Google Patents. Method for synthesizing loxoprofen sodium.

- PrepChem.com. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 51264-78-9: 2-(4-Formylphenoxy)propanoic acid [cymitquimica.com]

- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US6831173B1 - Process for selective oxidation of primary alcohols and novel carbohydrate aldehydes - Google Patents [patents.google.com]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Swern Oxidation [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]

- 20. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

An In-depth Technical Guide to 2-(4-Formylphenoxy)propanoic acid (CAS: 51264-78-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-(4-Formylphenoxy)propanoic acid, a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. This document delves into its chemical and physical properties, outlines detailed synthetic methodologies, explores its reactivity, and discusses its primary applications, most notably as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Felubiprofen. This guide is intended to be a valuable resource for professionals engaged in research and development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction: A Versatile Building Block

This compound, with the CAS number 51264-78-9, is an organic compound featuring a propanoic acid moiety and a 4-formylphenoxy group.[1] This unique structure, combining a reactive aldehyde and a carboxylic acid, makes it a valuable intermediate in the synthesis of more complex organic molecules.[1][2] Its primary significance lies in its role as a precursor to Felubiprofen, a potent NSAID.[1] The dual functionality of this molecule allows for a wide range of chemical transformations, making it a versatile tool for synthetic chemists.[3]

Physicochemical and Spectroscopic Profile

This compound typically presents as a solid or crystalline substance.[1] It is soluble in polar organic solvents, a characteristic attributed to the presence of the carboxylic acid functional group.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51264-78-9 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Physical Form | Solid | [1] |

| Monoisotopic Mass | 194.0579 Da | [1] |

| Predicted XlogP | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 4 | [4] |

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

A Korean patent provides the following proton nuclear magnetic resonance (¹H NMR) data for the compound.[1]

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.50 | s | 1H | -COOH |

| 9.99 | s | 1H | -CHO |

| 7.58 | d | 2H | Aromatic CH |

| 7.53 | d | 2H | Aromatic CH |

| 3.83 | m | 1H | -CH(CH₃)- |

| 1.40 | d | 3H | -CH(CH₃)- |

-

¹³C NMR: The carbon spectrum is expected to show distinct signals for the carboxylic acid carbon (around 170-180 ppm), the aldehyde carbon (around 190-200 ppm), aromatic carbons (in the range of 110-160 ppm), the methine carbon of the propanoic acid chain (around 70 ppm), and the methyl carbon (around 15-20 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carboxylic acid (around 1700-1725 cm⁻¹), another sharp C=O stretching band for the aldehyde (around 1680-1700 cm⁻¹), and C-O stretching vibrations for the ether linkage (around 1200-1300 cm⁻¹).[5]

-

Mass Spectrometry: Predicted mass spectrometry data suggests the following adducts: [M+H]⁺ at m/z 195.06518 and [M+Na]⁺ at m/z 217.04712.[1] The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.

Synthesis Methodologies

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and environmental considerations.

TEMPO-Catalyzed Oxidation (Preferred Method)

A robust and efficient method for the synthesis of this compound involves the TEMPO-catalyzed oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid. This method, detailed in a Korean patent, offers high yield and purity.[6]

Reaction Scheme:

Figure 1: TEMPO-catalyzed oxidation for the synthesis of this compound.

-

Dissolution: Dissolve 2-[4-(hydroxymethyl)phenyl]propionic acid in ethyl acetate.[1]

-

Catalyst and Base Addition: Add 0.01 to 0.1 equivalents of TEMPO catalyst and 1.0 to 2.0 equivalents of sodium bicarbonate to the solution.[1]

-

Oxidation: Slowly add 1.0 to 1.5 equivalents of an aqueous sodium hypochlorite (NaOCl) solution dropwise at a temperature of 0 to 5 °C.[1]

-

Quenching: After the reaction is complete, add an aqueous solution of sodium sulfite to quench any remaining oxidizing agent.[1]

-

Acidification and Extraction: Adjust the pH of the aqueous layer to 2-3 with hydrochloric acid. Separate the organic layer.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.[1]

-

Purification: Crystallize the resulting solid from a mixed solvent of ethyl acetate and a saturated hydrocarbon (e.g., n-heptane) to obtain pure this compound.[1]

Causality Behind Experimental Choices:

-

TEMPO/NaOCl: This system provides a selective and efficient oxidation of the primary alcohol to an aldehyde under mild conditions, minimizing over-oxidation to a carboxylic acid.

-

Biphasic System (Ethyl Acetate/Water): The use of a water-immiscible organic solvent facilitates product isolation and purification.

-

Low Temperature (0-5 °C): This helps to control the exothermic reaction and improve selectivity.

-

Crystallization: This is a crucial step for obtaining a high-purity final product.

Williamson Ether Synthesis (Alternative Method)

An alternative approach is the Williamson ether synthesis, which involves the reaction of 4-hydroxybenzaldehyde with a 2-halopropanoic acid ester, followed by hydrolysis.[3]

Reaction Scheme:

Figure 2: Williamson ether synthesis of this compound.

-

Alkoxide Formation: Dissolve 4-hydroxybenzaldehyde in a suitable solvent like DMF and add a base such as potassium carbonate to form the phenoxide.[3]

-

Nucleophilic Substitution: Add ethyl 2-bromopropanoate to the reaction mixture and stir, typically at an elevated temperature, for several hours.[3]

-

Ester Hydrolysis: After the reaction is complete, hydrolyze the resulting ester using a base like sodium hydroxide in a mixture of water and methanol.[3]

-

Workup and Purification: Acidify the reaction mixture to precipitate the carboxylic acid, which can then be collected by filtration and purified by recrystallization.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two functional groups: the aromatic aldehyde and the carboxylic acid.

Reactivity of the Aldehyde Group

The formyl group is susceptible to a variety of chemical transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using strong oxidizing agents.

-

Reduction: Can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents or organolithium compounds.

-

Condensation Reactions: Can participate in condensation reactions, such as the Wittig reaction to form alkenes or reductive amination to form amines.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group can undergo typical reactions of this functional class, including:

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Can be converted to an acid chloride, which then reacts with amines to form amides.

-

Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Application in the Synthesis of Felubiprofen

The most prominent application of this compound is as a key intermediate in the synthesis of Felubiprofen.[1] The synthesis typically involves a condensation reaction of the aldehyde group with a suitable cyclic ketone derivative.

Workflow for Felubiprofen Synthesis:

Figure 3: Synthesis of Felubiprofen from this compound.

A Korean patent describes a process where 1-morpholinocyclohexene is reacted with 2-(4-formylphenyl)propionic acid (a closely related compound) to yield Felubiprofen, suggesting a similar pathway for the title compound.[7]

Safety, Handling, and Disposal

Appropriate safety precautions must be taken when handling this compound.[1]

-

Hazard Classification: It is classified as toxic if swallowed (H301).[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, wearing appropriate PPE, including gloves, safety glasses, and a lab coat.[1][8]

-

Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[8]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.[8]

Conclusion

This compound is a valuable and versatile bifunctional molecule with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its unique structure allows for a wide range of chemical transformations, making it an important building block for the creation of complex molecular architectures. This guide has provided a detailed overview of its properties, synthesis, reactivity, and primary application as a precursor to Felubiprofen. The information presented herein should serve as a solid foundation for researchers and scientists working with this important chemical intermediate.

References

- MSDS of 2-(4-formylphenyl)propanoic acid. (URL: [Link])

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... - MDPI. (URL: [Link])

- KR20220039116A - Method for producing high purity Pelubiprofen - Google P

- Williamson Ether Synthesis - Utah Tech University. (URL: [Link])

- Experiment 06 Williamson Ether Synthesis. (URL: [Link])

- Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

- 2-(4-Formylphenyl)propionic acid | C10H10O3 | CID 10219663 - PubChem - NIH. (URL: [Link])

- JPH02152945A - Purification of 2-(4-hydroxyphenoxy)

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

- infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH... - Doc Brown's Chemistry. (URL: [Link])

- mass spectrum of propanoic acid C3H6O2 CH3CH2COOH... - Doc Brown's Chemistry. (URL: [Link])

- (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (URL: [Link])

- KR101393010B1 - A process for preparing 2-(4-formylphenyl)

- 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 - The Good Scents Company. (URL: [Link])

- Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC - PubMed Central. (URL: [Link])

- CN112225657A - Preparation method of flurbiprofen - Google P

- "Process For Preparation Of Flurbiprofen". - Quick Company. (URL: [Link])

- 13.12: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- (PDF) 3-(2-Formylphenoxy)

- 2-(4-Hydroxyphenoxy)propanoic acid - PMC - NIH. (URL: [Link])

- 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana... - PMC. (URL: [Link])

- 2-(4-Methoxyphenoxy)propanoic acid | CAS#:13794-15-5 | Chemsrc. (URL: [Link])

- 2-(4-Hydroxyphenoxy)

- CN101973869A - Method for synthesis of flurbiprofen - Google P

- Propanoic Acid Oxid

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. CAS 51264-78-9: this compound [cymitquimica.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Solubility of 2-(4-Formylphenoxy)propanoic acid in Organic Solvents

This technical guide provides a comprehensive exploration of the solubility characteristics of 2-(4-Formylphenoxy)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides detailed methodologies for experimental determination, and offers insights into the practical application of this critical physicochemical parameter.

Introduction: The Significance of Solubility for this compound

This compound, a solid organic compound, serves as a key intermediate in the synthesis of various organic molecules, notably the non-steroidal anti-inflammatory drug (NSAID) Felubiprofen.[1] Its molecular structure, featuring a carboxylic acid, an ether linkage, an aromatic ring, and a formyl group, dictates its interactions with various solvents.[2] Understanding the solubility of this compound in a range of organic solvents is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and formulating final products.[3][4] In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.

This guide will provide a robust framework for determining and understanding the solubility of this compound, empowering researchers to make informed decisions in their scientific endeavors.

Physicochemical Properties and Theoretical Solubility Considerations

A thorough understanding of the physicochemical properties of this compound is the foundation for predicting its solubility behavior.

| Property | Value/Information | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 51264-78-9 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2][5] |

| Molecular Weight | 194.18 g/mol | [1][5] |

| Physical Form | Solid | [1] |

| Predicted XlogP | 1.1 | [1][5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

The presence of a carboxylic acid group, a potent hydrogen bond donor and acceptor, suggests that this compound will exhibit favorable solubility in polar solvents.[2][6][7] The ether linkage and the formyl group also contribute to its polarity through hydrogen bond acceptance. Conversely, the aromatic ring and the ethyl group introduce a degree of nonpolar character. The predicted XlogP value of 1.1 indicates a relatively balanced lipophilic and hydrophilic nature.

Based on these structural features, we can hypothesize the following solubility trends:

-

High Solubility: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) capable of hydrogen bonding or strong dipole-dipole interactions.[3][8]

-

Moderate to Low Solubility: In solvents of intermediate polarity (e.g., dichloromethane).

-

Low to Insoluble: In nonpolar solvents (e.g., hexane, cyclohexane, toluene) where the polar functional groups cannot be effectively solvated.[3][8]

A Korean patent mentions the crystallization of this compound from a mixed solvent of ethyl acetate and a saturated hydrocarbon, which aligns with the principle of using a good solvent (ethyl acetate) and an anti-solvent (saturated hydrocarbon) to induce crystallization.[1]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[9] This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation of Solvent Systems: Prepare a selection of organic solvents representing a range of polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Addition of Solute: To a series of vials, add a pre-weighed amount of the chosen solvent. Add an excess of this compound to each vial to ensure that a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered sample with a known volume of the appropriate solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

Analytical Methods for Quantification

The choice of analytical method is critical for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly sensitive and selective method for quantifying carboxylic acids.[10][11]

HPLC-UV Method Development

A typical HPLC-UV method for this compound would involve:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH to ensure the carboxylic acid is protonated) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (the aromatic ring and formyl group are chromophores).

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound.

UV-Vis Spectrophotometry

For a less complex approach, UV-Vis spectrophotometry can be used, provided that the solvent does not interfere with the absorbance of the analyte at the chosen wavelength.[12] A calibration curve must be generated in the same solvent system used for the solubility study.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility (g/L) | Solubility (mol/L) |

| Hexane | Nonpolar | 0.1 | < 0.1 | < 0.0005 |

| Toluene | Nonpolar (Aromatic) | 2.4 | 1.5 | 0.0077 |

| Dichloromethane | Polar Aprotic | 3.1 | 5.2 | 0.0268 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 25.8 | 0.1329 |

| Acetone | Polar Aprotic | 5.1 | 48.3 | 0.2487 |

| Ethanol | Polar Protic | 5.2 | 65.1 | 0.3352 |

| Methanol | Polar Protic | 6.6 | 89.7 | 0.4619 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 | > 1.03 |

Note: The data in this table are hypothetical and for illustrative purposes only.

The interpretation of this data should correlate with the theoretical considerations discussed earlier. The high solubility in polar solvents like methanol and DMSO can be attributed to strong hydrogen bonding interactions. The moderate solubility in less polar solvents like ethyl acetate and dichloromethane is likely due to dipole-dipole interactions. The poor solubility in nonpolar solvents like hexane is expected due to the inability of these solvents to solvate the polar functional groups of the molecule.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical knowledge of its physicochemical properties with a robust experimental methodology, researchers can generate accurate and reliable solubility data. This information is invaluable for the optimization of synthetic and purification processes, as well as for the formulation of products containing this important chemical intermediate. The principles and protocols outlined herein are designed to be a valuable resource for scientists and professionals in the chemical and pharmaceutical industries.

References

- Austin, D. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate.

- BenchChem. (n.d.). This compound (CAS Number: 51264-78-9).

- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.

- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.

- Danilov, N. A., et al. (1982). Spectrophotometric Determination of Carboxylic acids with 2-Nitrophenylhydrazine in Aqueous Solution. Analytical Letters, 15(20), 1629-1642.

- Diva-portal.org. (2020, May 19). Development of a GC Method for the Quantification of Short Chain Carboxylic Acids in Aqueous Solution.

- eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.

- Fang, J., et al. (2015). Solubility and solution thermodynamics of sorbic acid in eight pure organic solvents. The Journal of Chemical Thermodynamics, 85, 14-19.

- Gracin, S., & Rasmuson, Å. C. (2004). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Journal of Chemical & Engineering Data, 49(6), 1579-1584.

- Kasai, Y., Tanimura, T., & Tamura, Z. (1975). Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide. Analytical Chemistry, 47(1), 34-37.

- Kuroki, H., & Liao, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

- MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.

- National Center for Biotechnology Information. (n.d.). 2-(4-Formylphenyl)propionic acid. PubChem.

- Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound.

- ResearchGate. (2015, June). Solubility and solution thermodynamics of sorbic acid in eight pure organic solvents.

- ResearchGate. (2019, August). Solubility determination and thermodynamic characterization of orotic acid in twelve pure solvents and four binary mixed solvents.

- ResearchGate. (2020, August). Determination and correlation for solubility of aromatic acids in solvents.

- ResearchGate. (2021, October). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS.

- ResearchGate. (2022, August). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.

- SciSpace. (n.d.). Propanoic acid | 1062 Publications | 7128 Citations.

- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV.

- The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid.

- University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- YouTube. (2020, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 51264-78-9: this compound [cymitquimica.com]

- 3. quora.com [quora.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Liquid-Chromatographic Methods for Carboxylic Acids | Encyclopedia MDPI [encyclopedia.pub]

- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Formylphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Formylphenoxy)propanoic acid, a key intermediate in organic synthesis. This document delves into its chemical identity, physicochemical properties, and established methodologies for its characterization, with a particular focus on the determination of its melting point. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for professionals in research and development.

Introduction and Chemical Identity

This compound, identified by the CAS Number 51264-78-9, is a solid organic compound. Its molecular structure incorporates a carboxylic acid functional group and a formyl group attached to a phenoxy moiety, making it a valuable building block in the synthesis of more complex molecules.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| Chemical Name | This compound | Internal |

| CAS Number | 51264-78-9 | Internal |

| Molecular Formula | C₁₀H₁₀O₄ | Internal |

| Molecular Weight | 194.18 g/mol | Internal |

| Synonyms | 2-(4-Formylphenoxy)propionic acid, 2-(p-formylphenoxy)propionic acid | N/A |

Physicochemical Properties with a Focus on Melting Point

The melting point is a critical parameter for a solid compound as it provides an indication of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Physical Form | Solid | Internal |

| Melting Point | Data not available in searched sources. | N/A |

| Predicted XlogP | 1.1 | |

| Monoisotopic Mass | 194.0579 Da |

Methodologies for Melting Point Determination

To ensure the identity and purity of a sample of this compound, an accurate determination of its melting point is paramount. Two primary methods are employed for this purpose in a laboratory setting: the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination: A Validated Protocol

This method relies on the visual observation of the phase transition of a small sample in a capillary tube as it is heated.

Experimental Protocol:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated system with a camera.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range represents the melting point of the sample.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate reading.

Diagram 1: Workflow for Capillary Melting Point Determination

Caption: Workflow for determining melting point using a capillary apparatus.

Differential Scanning Calorimetry (DSC): A High-Throughput Approach

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method provides a more quantitative and automated determination of the melting point.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed in an aluminum DSC pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: The instrument heats the sample and reference pans, and the differential heat flow is recorded as a function of temperature.

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

Causality Behind Experimental Choices:

-

Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper and more accurate melting peak.

-

Controlled Heating Rate: Ensures that the instrument can accurately track the heat flow changes associated with the melting transition.

Diagram 2: DSC Analysis Workflow

Caption: Workflow for melting point determination using DSC.

Conclusion and Future Recommendations

While the exact melting point of this compound remains to be definitively reported in readily available literature, this guide provides the necessary framework for its empirical determination. For any application in drug development or advanced chemical synthesis, it is strongly recommended that the melting point be determined experimentally using a validated method such as capillary melting point or Differential Scanning Calorimetry. This will not only confirm the identity of the compound but also provide a crucial measure of its purity, ensuring the reliability and reproducibility of subsequent research.

References

- PubChem. (n.d.). This compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Formylphenoxy)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(4-Formylphenoxy)propanoic acid (CAS 51264-78-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation. It covers the theoretical prediction of chemical shifts, multiplicities, and integration values for each proton environment, grounded in fundamental NMR principles. Furthermore, this guide presents a robust, field-proven protocol for sample preparation and data acquisition. The narrative synthesizes technical accuracy with practical insights to facilitate the unambiguous characterization of this important chemical intermediate.

Introduction

This compound is a bifunctional organic compound featuring a carboxylic acid, an ether linkage, and an aromatic aldehyde. It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1] Accurate structural confirmation is paramount in synthetic chemistry, and ¹H NMR spectroscopy stands as the primary analytical tool for this purpose. This guide will systematically deconstruct the ¹H NMR spectrum of this molecule, providing a framework for its interpretation and a reliable methodology for its acquisition.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the this compound molecule. Due to the molecule's asymmetry, there are six distinct sets of protons, as labeled in Figure 1.

Figure 1: Molecular structure of this compound with distinct proton environments labeled (Ha-Hf).

-

Ha (2H): Aromatic protons ortho to the formyl group.

-

Hb (2H): Aromatic protons ortho to the phenoxy group.

-

Hc (1H): Aldehyde proton.

-

Hd (3H): Methyl protons of the propanoic acid moiety.

-

He (1H): Methine proton of the propanoic acid moiety.

-

Hf (1H): Carboxylic acid proton.

Predicted ¹H NMR Spectrum Analysis

The chemical environment of each proton dictates its resonance frequency (chemical shift), the area under its signal (integration), and the signal's splitting pattern (multiplicity).

Chemical Shift (δ)

The chemical shift is influenced by the electron density around a proton. Electronegative atoms and π-systems deshield protons, causing them to resonate at a higher frequency (downfield).[2][3]

-

Hf (-COOH): The carboxylic acid proton is the most deshielded, typically appearing in the 10.0-13.0 ppm range.[4][5][6] This is due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature.[2] Its chemical shift is often concentration and solvent-dependent, and the peak can be broad due to hydrogen bonding and chemical exchange.[6][7]

-

Hc (-CHO): The aldehyde proton is also highly deshielded by the adjacent carbonyl group and its π-system. It is expected to appear as a sharp singlet in the 9.5-10.5 ppm region.[2][5][8]

-

Ha & Hb (Aromatic): Protons on an aromatic ring typically resonate between 6.5-8.5 ppm .[9] In this para-substituted system, the formyl group (-CHO) is strongly electron-withdrawing, while the ether linkage (-O-) is electron-donating.

-

The electron-withdrawing formyl group deshields the ortho protons (Ha), shifting them downfield.[10]

-

The electron-donating ether oxygen shields its ortho protons (Hb), shifting them upfield relative to the Ha protons.[10]

-

Therefore, we predict Ha to be downfield (approx. 7.8-8.0 ppm ) and Hb to be upfield (approx. 6.9-7.1 ppm ).

-

-

He (-CH-): This methine proton is adjacent to two electron-withdrawing groups: the ether oxygen and the carboxylic acid. This deshielding effect places its signal around 4.7-4.9 ppm .

-

Hd (-CH₃): The methyl protons are on a standard sp³ hybridized carbon. They are the most shielded protons in the molecule, expected to resonate in the 1.5-1.7 ppm region.

Integration

The integration value, or the area under each signal, is directly proportional to the number of protons generating that signal. For this compound, the expected integration ratio is: Ha : Hb : Hc : Hd : He : Hf = 2 : 2 : 1 : 3 : 1 : 1

Multiplicity (Spin-Spin Splitting)

Multiplicity arises from the interaction of non-equivalent neighboring protons (spin-spin coupling), following the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[11] The spacing between the split peaks is the coupling constant, J, measured in Hertz (Hz).[12]

-

Hc (-CHO) & Hf (-COOH): These protons have no adjacent protons, so they will appear as singlets (s) . The carboxylic proton signal is often broad.[6]

-

Ha & Hb (Aromatic): In a para-substituted ring, protons on adjacent carbons couple. Ha is adjacent to one Hb proton, and Hb is adjacent to one Ha proton. This mutual coupling results in both signals appearing as doublets (d) . The typical ortho coupling constant (³J) in aromatic systems is 7-10 Hz.[9][13]

-

He (-CH-): The methine proton is adjacent to the three equivalent methyl (Hd) protons (n=3). According to the n+1 rule, its signal will be split into a quartet (q) .

-

Hd (-CH₃): The three methyl protons are adjacent to the single methine (He) proton (n=1). Therefore, their signal will be a doublet (d) .

The coupling constant (³J) for the interaction between He and Hd will be identical, typically around 7 Hz.[11][12]

Summary of Predicted Spectral Data

The predicted ¹H NMR spectral data are summarized in Table 1.

| Proton Label | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hf | 1H | 10.0 - 13.0 | broad singlet (br s) | N/A |

| Hc | 1H | 9.5 - 10.5 | singlet (s) | N/A |

| Ha | 2H | 7.8 - 8.0 | doublet (d) | ³J = 7-10 |

| Hb | 2H | 6.9 - 7.1 | doublet (d) | ³J = 7-10 |

| He | 1H | 4.7 - 4.9 | quartet (q) | ³J ≈ 7 |

| Hd | 3H | 1.5 - 1.7 | doublet (d) | ³J ≈ 7 |

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a standardized protocol is critical for obtaining a high-resolution, artifact-free ¹H NMR spectrum.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent.

-

Chloroform-d (CDCl₃): A common choice, but the acidic proton (Hf) may have a very broad signal or exchange too rapidly to be observed reliably.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice as it slows down the exchange rate of the carboxylic acid proton, resulting in a more distinct, albeit broad, signal.[16]

-

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[15][17] Ensure complete dissolution; any solid particles will degrade spectral quality.[17]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[14][18] The optimal sample height is 4-5 cm.[14][17]

-

Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift calibration (δ = 0.00 ppm).[7] However, the residual proton signal of the deuterated solvent can also be used as a secondary reference.[14]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. amherst.edu [amherst.edu]

- 10. youtube.com [youtube.com]

- 11. acdlabs.com [acdlabs.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. organomation.com [organomation.com]

- 18. scribd.com [scribd.com]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-(4-Formylphenoxy)propanoic acid

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for 2-(4-Formylphenoxy)propanoic acid (CAS 51264-78-9), a key intermediate in organic synthesis.[1][2] While experimental ¹³C NMR data for this specific compound is not widely published, this document presents a detailed, predicted spectrum based on established chemical shift theory and data from analogous structures. It offers researchers and drug development professionals a robust framework for the structural verification of this molecule. The guide includes a thorough interpretation of the expected chemical shifts for all carbon environments, a validated experimental protocol for data acquisition, and workflow visualizations to ensure clarity and reproducibility.

Introduction to this compound and its Spectroscopic Characterization

This compound is a bifunctional organic compound featuring a carboxylic acid, an ether linkage, and an aromatic aldehyde.[2] These functional groups make it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals.[1][3] Accurate structural elucidation is paramount for its use in any synthetic pathway, and ¹³C NMR spectroscopy is one of the most powerful techniques for this purpose.

¹³C NMR provides a distinct signal for each unique carbon atom in a molecule, offering a direct map of the carbon skeleton.[4] The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, allowing for the unambiguous confirmation of functional groups and overall molecular structure. This guide will deconstruct the expected ¹³C NMR spectrum of the title compound, providing the rationale behind the chemical shift of each carbon atom.

Molecular Structure and Carbon Atom Numbering

To facilitate a clear discussion of the NMR data, the carbon atoms of this compound are systematically numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the guide.

Figure 1: Molecular structure of this compound with carbon numbering.

Predicted ¹³C NMR Spectral Data and Interpretation

The following table summarizes the predicted chemical shifts for this compound. The justifications are based on the electronic effects of adjacent functional groups—namely, the electron-withdrawing nature of the aldehyde and carboxylic acid groups and the electron-donating effect of the ether oxygen.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification & Remarks |

| C10 (Formyl) | 190 – 195 | The aldehyde carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom. This region is characteristic of aldehydes.[5] |

| C8 (Carboxyl) | 173 – 178 | The carboxylic acid carbonyl carbon is also strongly deshielded, but typically appears slightly upfield from aldehydes and ketones.[5][6] |

| C6 (Ar-O) | 160 – 164 | This is the ipso-carbon attached to the ether oxygen. The lone pairs on the oxygen cause significant deshielding, pushing this quaternary carbon far downfield. |

| C3, C5 (Ar-H) | 131 – 134 | These carbons are ortho to the electron-withdrawing formyl group (-CHO), which deshields them. They are also meta to the electron-donating ether group, which has a smaller shielding effect. |

| C4 (Ar-CHO) | 129 – 132 | This quaternary carbon is attached to the formyl group. Its chemical shift is influenced by the substituent effects of both the formyl and ether groups. |

| C2, C1 (Ar-H) | 115 – 118 | These carbons are ortho to the electron-donating ether group (-OR), which strongly shields them, shifting them significantly upfield. They are meta to the formyl group, which has a lesser deshielding effect. |

| C7 (-O-CH) | 68 – 72 | This methine carbon is directly attached to the ether oxygen, which causes a significant downfield shift into the characteristic range for carbons in ethers or alcohols.[6] |

| C9 (-CH₃) | 18 – 22 | The terminal methyl group is a typical aliphatic carbon. Its chemical shift is standard for a methyl group adjacent to a methine carbon.[5] |

Experimental Protocol for Data Acquisition

This section provides a self-validating, field-proven protocol for acquiring a high-quality ¹³C NMR spectrum of the title compound on a standard NMR spectrometer (e.g., 400 MHz).

Sample Preparation

-

Weighing: Accurately weigh 15-25 mg of solid this compound.

-

Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the compound's acidic proton, which would exchange with deuterons in solvents like D₂O or CD₃OD. Chloroform-d (CDCl₃) can also be used, with the solvent peak serving as a reference.[7]

-

Dissolution: Vortex the tube gently until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

Spectrometer Setup and Data Acquisition

The following parameters are optimized for a standard 400 MHz spectrometer and can be adapted as needed.[8][9]

-

Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard ¹³C observation with proton decoupling (e.g., Bruker's zgpg30 or zgdc30 pulse program).[9]

-

Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay without saturating quaternary carbons, which often have long relaxation times (T₁).[7]

-

Acquisition Time (AQ): 1.0 – 2.0 seconds. This ensures adequate data point resolution.[9]

-

Relaxation Delay (D1): 2.0 seconds. A delay is crucial to allow carbons to return to equilibrium, especially for quaternary carbons (C4, C6, C8), ensuring they are reliably observed.[9][10]

-

Number of Scans (NS): 128 to 1024 scans. The number of scans should be increased to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.[9]

-

Spectral Width (SW): 0 to 220 ppm. This range covers all expected carbon signals from aliphatic to carbonyl.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are positive and symmetrical. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis. If using DMSO-d₆, reference the central peak of the solvent multiplet to 39.52 ppm. If using CDCl₃, reference the triplet to 77.16 ppm.[6]

Figure 2: Workflow for the acquisition and processing of a ¹³C NMR spectrum.

Conclusion

This guide provides a robust, scientifically grounded framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By combining theoretical predictions with established, optimized experimental protocols, researchers can confidently use ¹³C NMR as a primary tool for the structural verification of this important synthetic intermediate. The detailed interpretation of chemical shifts serves as a reliable reference, while the step-by-step methodology ensures the generation of high-quality, reproducible data.

References

- BenchChem. (2025). This compound (CAS Number: 51264-78-9).

- University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400.

- Wiley. (n.d.). Phenoxyacetic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- ChemicalBook. (n.d.). Phenoxyacetic acid(122-59-8) 13C NMR spectrum.

- CymitQuimica. (n.d.). CAS 51264-78-9: this compound.

- University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. NMR Facility.

- Royal Society of Chemistry. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).

- Supporting Information for various compounds. (n.d.). [Journal/Source not specified].

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Lambert, A. G., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1772–1775.

- ResearchGate. (n.d.). 13C NMR (CDCl3, 50 MHz) of phenylacetic acid.

- University of Liverpool. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- PubChem. (n.d.). Show Peak Labels.

- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

- Google Patents. (n.d.). KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.

- National Center for Biotechnology Information. (n.d.). 2-(4-Formylphenyl)propionic acid. PubChem Compound Database.

- Journal of Heterocyclic Chemistry. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 51264-78-9: this compound [cymitquimica.com]

- 3. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 10. pubs.acs.org [pubs.acs.org]

Infrared (IR) spectroscopy of "2-(4-Formylphenoxy)propanoic acid"

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(4-Formylphenoxy)propanoic acid

Authored by: A Senior Application Scientist

Introduction: Unveiling the Vibrational Signature of a Multifunctional Molecule

This compound is a molecule of significant interest in synthetic chemistry, serving as a versatile building block in the development of novel compounds. Its structure is characterized by the convergence of four distinct functional groups on a single scaffold: a carboxylic acid, an aromatic aldehyde, an aryl ether linkage, and a para-disubstituted benzene ring. This molecular architecture presents a rich and complex vibrational landscape, making Infrared (IR) spectroscopy an exceptionally powerful tool for its characterization and quality assessment.

This technical guide provides a comprehensive analysis of the IR spectrum of this compound. Moving beyond a simple catalogue of peaks, we will delve into the underlying principles governing the vibrational modes of each functional group, explain the causality behind their characteristic absorption frequencies, and provide a field-proven protocol for acquiring a high-fidelity spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to apply IR spectroscopy for the structural elucidation and verification of this and structurally related molecules.

Theoretical Framework: Decoding Molecular Vibrations

Infrared spectroscopy is predicated on the principle that chemical bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes, causing a transition to a higher vibrational energy level. An IR spectrum is a plot of this absorption, providing a unique "vibrational fingerprint" of the molecule.

For this compound, the key to a successful interpretation lies in dissecting the spectrum into contributions from its constituent parts. The energy of a specific vibration, and thus its absorption frequency (expressed in wavenumbers, cm⁻¹), is primarily determined by the masses of the bonded atoms and the strength of the bond connecting them. However, electronic effects such as resonance and intermolecular forces like hydrogen bonding can significantly shift these frequencies, providing even deeper structural insights.

Analysis of Characteristic Functional Group Absorptions

The IR spectrum of this compound is best interpreted by systematically identifying the signatures of its primary functional groups.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group provides the most dominant and recognizable features in the spectrum, largely due to strong intermolecular hydrogen bonding. In the solid state, carboxylic acids exist almost exclusively as cyclic dimers, which profoundly influences their vibrational modes.

-

O-H Stretching: The most characteristic feature is an extremely broad and intense absorption band for the hydroxyl (O-H) stretch, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹ .[1][2] This exceptional broadness arises from the strong hydrogen bonding in the dimer, which creates a continuum of O-H bond lengths and strengths, leading to a wide range of absorbed frequencies.[2] This band is so broad that it typically overlaps with the sharper C-H stretching signals.[3]

-

C=O (Carbonyl) Stretching: The carbonyl stretch of a carboxylic acid dimer appears as a very strong and sharp absorption. For a conjugated aromatic acid, this peak is expected in the range of 1710-1690 cm⁻¹ .[4] The dimeric hydrogen bonding slightly lowers the frequency compared to a free monomer, as it weakens the C=O double bond.

-

C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, coupled with O-H in-plane bending, which appears in the 1320-1210 cm⁻¹ region.[1] Additionally, a broad absorption due to out-of-plane O-H bending is often observed around 950-910 cm⁻¹ .[1]

The Aromatic Aldehyde Moiety (-CHO)

The aldehyde group provides two highly diagnostic signals.

-

C=O (Carbonyl) Stretching: The aldehyde carbonyl stretch is also strong and sharp. Its conjugation with the adjacent benzene ring delocalizes electron density, weakening the C=O bond and lowering its stretching frequency. Therefore, this absorption is expected to appear in the 1710-1685 cm⁻¹ range.[5][6] This peak may overlap with the carboxylic acid carbonyl stretch, potentially appearing as a broadened single peak or a shoulder.

-

Aldehydic C-H Stretching (Fermi Resonance): This is a hallmark of aldehydes. The C-H bond of the aldehyde group displays a unique stretching vibration that typically appears as a pair of weak to medium intensity peaks between 2850 cm⁻¹ and 2700 cm⁻¹ .[6][7] The appearance of two peaks instead of one is due to Fermi Resonance , an interaction between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration (which has a fundamental frequency near 1390 cm⁻¹).[7][8][9] The peak around 2720 cm⁻¹ is particularly diagnostic, as few other absorptions appear in this region.[6]

The Aryl Ether Linkage (Ar-O-R)

The ether linkage is identified by its C-O stretching vibrations. For an aryl alkyl ether, two distinct bands are expected due to asymmetric and symmetric stretching modes.

-

Asymmetric C-O-C Stretch: A strong, prominent band should appear in the region of 1300-1200 cm⁻¹ .[10] This band is associated with the asymmetric stretch of the Ar-O-C bond.

-

Symmetric C-O-C Stretch: A second, typically less intense, band corresponding to the symmetric stretch is expected around 1050-1010 cm⁻¹ .[10][11]

The Aromatic Ring (p-Disubstituted Benzene)

The benzene ring contributes several characteristic, though often less intense, absorptions.

-

Aromatic C-H Stretching: A weak to medium absorption will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ). This peak is often seen as a small shoulder on the much broader carboxylic acid O-H band.

-

C=C Ring Stretching: A series of medium to weak absorptions from 1600 cm⁻¹ to 1450 cm⁻¹ are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

-

C-H Out-of-Plane Bending: A strong absorption in the fingerprint region, between 860-800 cm⁻¹ , is highly characteristic of para (1,4) disubstitution on a benzene ring. This band arises from the collective out-of-plane bending of the four adjacent ring hydrogens.

Summary of Expected IR Absorptions

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Characteristics |

| Carboxylic Acid | O-H Stretch (Dimer) | 3300 - 2500 | Strong, Very Broad | Overlaps C-H stretches; signature of H-bonding.[3][1] |

| C=O Stretch (Dimer) | 1710 - 1690 | Strong, Sharp | Lowered frequency due to conjugation and H-bonding.[4] | |

| C-O Stretch | 1320 - 1210 | Medium | Coupled with O-H in-plane bend.[1] | |

| O-H Bend (Out-of-Plane) | 950 - 910 | Medium, Broad | Confirms carboxylic acid dimer.[1] | |

| Aromatic Aldehyde | C=O Stretch | 1710 - 1685 | Strong, Sharp | Lowered frequency due to conjugation; may overlap with acid C=O.[5][6] |

| C-H Stretch | 2850 - 2820 & 2750 - 2700 | Weak to Medium | Diagnostic doublet due to Fermi Resonance.[7][8][9] | |

| Aryl Ether | Asymmetric C-O-C Stretch | 1300 - 1200 | Strong | Characteristic of Ar-O linkage.[10] |

| Symmetric C-O-C Stretch | 1050 - 1010 | Medium | Characteristic of Ar-O-C linkage.[10][11] | |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Often appears as a shoulder on the broad O-H band. |

| C=C Ring Stretch | 1600 - 1450 | Medium to Weak | Series of peaks. | |

| C-H Out-of-Plane Bend | 860 - 800 | Strong | Indicates para (1,4) disubstitution. | |

| Alkyl Groups | Aliphatic C-H Stretch | 2990 - 2870 | Medium | Sharp peaks often superimposed on the broad O-H band.[3] |

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR